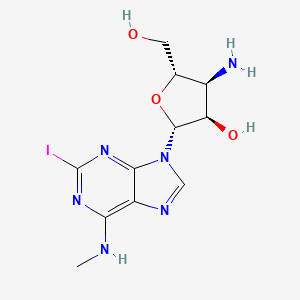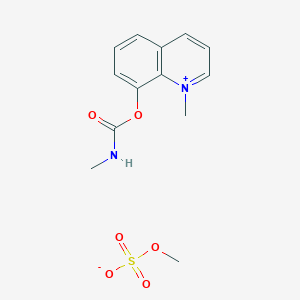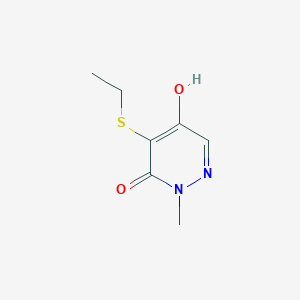![molecular formula C14H23N3O4 B12907151 Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolizine ring and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- involves multiple steps, starting with the preparation of the pyrrolizine ring This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl-, ethyl ester: Similar in structure but with a methyl group instead of the pyrrolizine ring.
Carbamic acid, ethyl-, ethyl ester: Lacks the complex ring structure present in the target compound.
Carbamic acid, methyl ester: A simpler ester with different functional groups.
Uniqueness
The uniqueness of carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- lies in its complex structure, which imparts specific chemical and biological properties not found in simpler carbamic acid esters. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H23N3O4 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
[(7R,8S)-7-(ethylcarbamoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate |
InChI |
InChI=1S/C14H23N3O4/c1-3-15-13(18)20-9-10-5-7-17-8-6-11(12(10)17)21-14(19)16-4-2/h5,11-12H,3-4,6-9H2,1-2H3,(H,15,18)(H,16,19)/t11-,12+/m1/s1 |
Clé InChI |
UCHWCYVPBWVWCN-NEPJUHHUSA-N |
SMILES isomérique |
CCNC(=O)OCC1=CCN2[C@@H]1[C@@H](CC2)OC(=O)NCC |
SMILES canonique |
CCNC(=O)OCC1=CCN2C1C(CC2)OC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
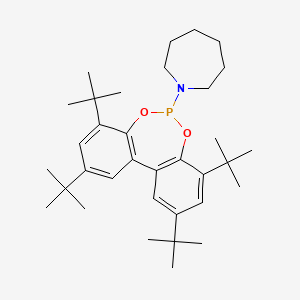
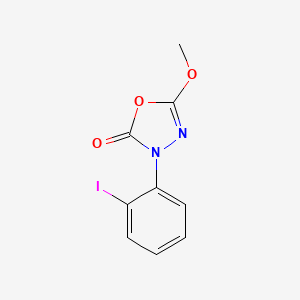
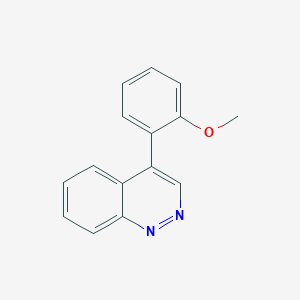

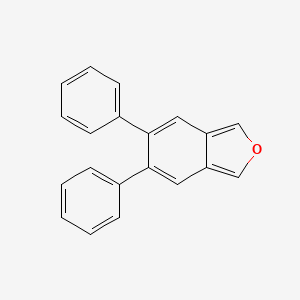
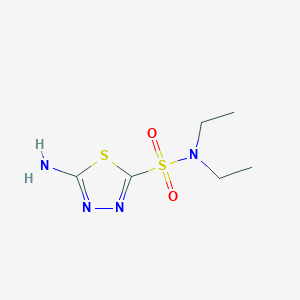
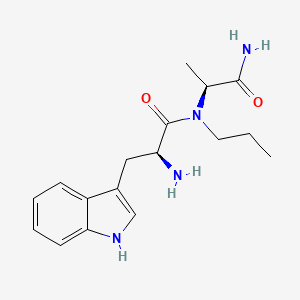

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

